molecular formula C11H14Cl3NO B13333726 Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride

Katalognummer: B13333726
Molekulargewicht: 282.6 g/mol
InChI-Schlüssel: BOAFJUMBHWNILC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and biochemical studies. The compound is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This mechanism is particularly useful in studying enzyme kinetics and protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride is unique due to its dichlorophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbodiimides may not be suitable .

Eigenschaften

Molekularformel

C11H14Cl3NO

Molekulargewicht

282.6 g/mol

IUPAC-Name

ethyl 3-(3,4-dichlorophenyl)propanimidate;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8;/h3,5,7,14H,2,4,6H2,1H3;1H

InChI-Schlüssel

BOAFJUMBHWNILC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)CCC1=CC(=C(C=C1)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.